molecular formula C15H42BN3O6 B15175843 Tricholine borate CAS No. 85702-84-7

Tricholine borate

Cat. No.: B15175843
CAS No.: 85702-84-7
M. Wt: 371.3 g/mol
InChI Key: IIAYWPDIEYSHQG-UHFFFAOYSA-N
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Description

Tricholine borate is a chemical compound that combines three molecules of choline with boric acid. It is known for its applications in various fields, including medicine and industry. The compound is particularly noted for its role in reducing cholesterol levels and its anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricholine borate can be synthesized through the reaction of choline chloride with boric acid. The reaction typically occurs in an aqueous medium, where choline chloride and boric acid are mixed in stoichiometric amounts. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where choline chloride and boric acid are combined under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified and dried for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Tricholine borate undergoes several types of chemical reactions, including hydrolysis and complexation.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form choline and boric acid.

    Complexation: this compound can form complexes with various metal ions, which can be useful in different chemical processes.

Common Reagents and Conditions

    Hydrolysis: Water is the primary reagent for hydrolysis reactions involving this compound. The reaction can occur under neutral, acidic, or basic conditions.

    Complexation: Metal salts such as copper sulfate or zinc chloride can be used as reagents for complexation reactions with this compound.

Major Products Formed

    Hydrolysis: The major products of hydrolysis are choline and boric acid.

    Complexation: The major products of complexation reactions are metal-choline-borate complexes.

Scientific Research Applications

Tricholine borate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of complex compounds.

    Biology: this compound is studied for its role in cellular processes, including its impact on lipid metabolism and cell signaling.

    Medicine: The compound is used in the treatment of hyperlipidemia and as an anti-inflammatory agent. It has shown promise in reducing cholesterol levels and alleviating symptoms of asthma.

    Industry: this compound is used in the production of lubricants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tricholine borate involves its interaction with cellular membranes and enzymes.

    Lipid Metabolism: this compound aids in the conversion of fat and cholesterol into phospholipids, which are essential components of cell membranes.

    Anti-Inflammatory Effects: The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-4, interleukin-5, and tumor necrosis factor-alpha.

Comparison with Similar Compounds

Similar Compounds

    Choline chloride: A precursor to tricholine borate, used in similar applications but lacks the borate component.

    Boric acid: Used in various industrial and medical applications, but does not have the lipid metabolism benefits of this compound.

    Tricholine citrate: Another choline derivative used in the treatment of hyperlipidemia, but with different chemical properties and applications.

Uniqueness

This compound is unique due to its combination of choline and boric acid, which provides both lipid metabolism benefits and anti-inflammatory properties. This dual functionality makes it particularly valuable in medical and industrial applications.

Properties

CAS No.

85702-84-7

Molecular Formula

C15H42BN3O6

Molecular Weight

371.3 g/mol

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;borate

InChI

InChI=1S/3C5H14NO.BO3/c3*1-6(2,3)4-5-7;2-1(3)4/h3*7H,4-5H2,1-3H3;/q3*+1;-3

InChI Key

IIAYWPDIEYSHQG-UHFFFAOYSA-N

Canonical SMILES

B([O-])([O-])[O-].C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO

Origin of Product

United States

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